2-[3-(2-Aminoethyl)phenyl]benzoic acid
CAS No.:
Cat. No.: VC17731691
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO2 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-[3-(2-aminoethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H15NO2/c16-9-8-11-4-3-5-12(10-11)13-6-1-2-7-14(13)15(17)18/h1-7,10H,8-9,16H2,(H,17,18) |
| Standard InChI Key | OAIKGBSYONVADC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two aromatic systems: a benzoic acid core and a phenyl ring connected via a single bond. The phenyl ring is further substituted with a 2-aminoethyl group (–CHCHNH) at the 3-position. This configuration introduces both hydrophilic (carboxylic acid and amine) and hydrophobic (aromatic rings) regions, influencing its solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2059935-08-7 |
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| Functional Groups | Carboxylic acid, amine |
Synthesis and Reactivity
Reactivity Profile
The compound’s functional groups enable diverse reactions:
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Carboxylic Acid: Esterification, amidation, or salt formation with bases.
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Amine: Acylation, alkylation, or participation in Schiff base formation.
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Aromatic Rings: Electrophilic substitution (e.g., nitration, sulfonation) at activated positions.
Material Science
The aromatic and amine groups could facilitate its use in polymer chemistry, such as in epoxy resins or polyamides, where amine-carboxylic acid interactions enhance crosslinking.
Comparison with Structural Analogs
Substituent Position Effects
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3-Substituted vs. 4-Substituted Isomers: The 3-substituted aminoethyl group may confer steric hindrance, altering reactivity compared to 4-substituted analogs. For instance, 3-substituted derivatives often exhibit lower melting points due to reduced crystallinity .
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Aminoethyl vs. Aminomethyl Groups: The longer ethyl chain enhances flexibility, potentially improving binding to biological targets compared to rigid aminomethyl analogs.
Future Research Directions
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Pharmacological Screening: Evaluate antiviral, anticancer, or osteogenic activity in vitro.
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Solubility Optimization: Develop salt or prodrug forms to enhance bioavailability.
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Catalytic Applications: Explore use as a ligand in transition-metal catalysis for cross-coupling reactions.
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